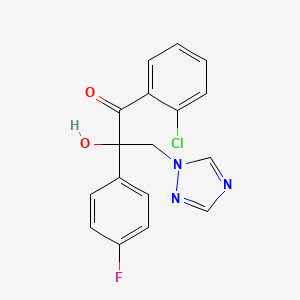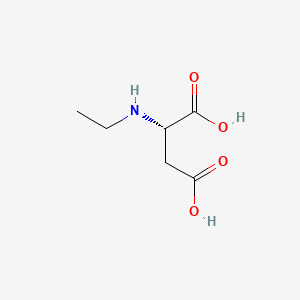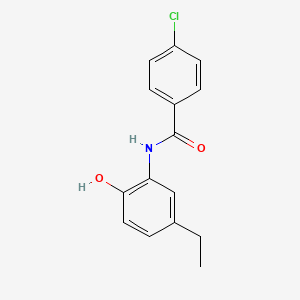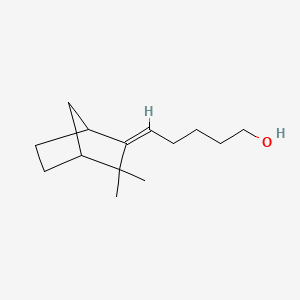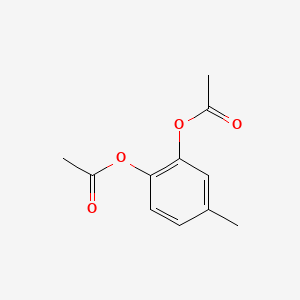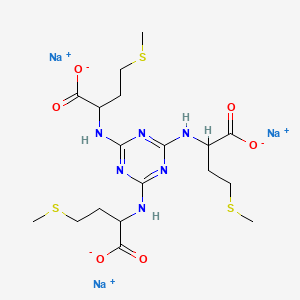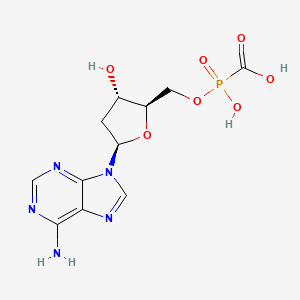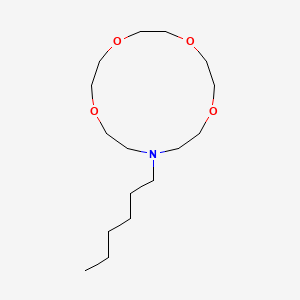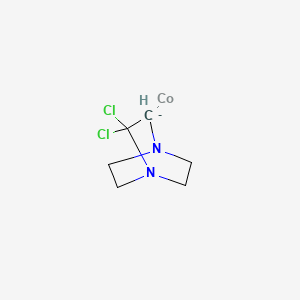
Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(1,4-diazabicyclo(222)octane-N1)cobalt is a coordination compound that features cobalt as the central metal ion coordinated to two chlorine atoms and a 1,4-diazabicyclo(222)octane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt typically involves the reaction of cobalt(II) chloride with 1,4-diazabicyclo(2.2.2)octane in an appropriate solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation of the cobalt ion. The general reaction can be represented as follows:
CoCl2+DABCO→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cobalt center may yield cobalt(III) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, including cycloaddition and coupling reactions.
Material Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Medicinal Chemistry:
Biology: The compound can be used in biochemical studies to investigate metal-ligand interactions and their effects on biological systems.
Mécanisme D'action
The mechanism by which Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)cobalt exerts its effects involves coordination of the cobalt center to various ligands. The 1,4-diazabicyclo(2.2.2)octane ligand stabilizes the cobalt center and modulates its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cobalt coordination complexes with different ligands, such as:
- Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)nickel
- Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)copper
- Dichloro(1,4-diazabicyclo(2.2.2)octane-N1)iron
Uniqueness
Dichloro(1,4-diazabicyclo(222)octane-N1)cobalt is unique due to the specific coordination environment provided by the 1,4-diazabicyclo(222)octane ligand This ligand imparts distinct electronic and steric properties to the cobalt center, influencing its reactivity and stability
Propriétés
Numéro CAS |
68239-57-6 |
|---|---|
Formule moléculaire |
C6H9Cl2CoN2- |
Poids moléculaire |
238.99 g/mol |
InChI |
InChI=1S/C6H9Cl2N2.Co/c7-6(8)5-9-1-3-10(6)4-2-9;/h5H,1-4H2;/q-1; |
Clé InChI |
UPHIZFNERZMCCF-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN1[CH-]C2(Cl)Cl.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



